Ethidium bromide, also known as 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide, is a fluorescent dye extensively used in various scientific research applications. [] It is classified as an intercalating agent, meaning it inserts itself between the base pairs of nucleic acids, such as DNA and RNA. [] Ethidium bromide plays a crucial role in research due to its ability to visualize and quantify nucleic acids, aiding in various molecular biology techniques. []
The primary chemical reaction associated with ethidium bromide is its intercalation into nucleic acid structures. The positively charged ethidium cation interacts with the negatively charged phosphate backbone of nucleic acids, while its planar aromatic ring system stacks between the base pairs. [] This intercalation enhances the fluorescence of ethidium bromide, enabling its visualization under UV light.
The intercalation of ethidium bromide into nucleic acids is its primary mechanism of action. This intercalation causes unwinding and lengthening of the DNA helix, affecting its mobility during electrophoresis. [] It also significantly enhances the fluorescence of ethidium bromide, allowing for visualization and quantification of DNA. []
Ethidium bromide (EtBr) binds double-stranded DNA/RNA via intercalative insertion of its planar phenanthridinium ring between adjacent base pairs. This process induces localized structural distortions:
Table 1: Structural Parameters of EtBr-DNA Intercalation Complexes
Structural Parameter | B-DNA (Native) | EtBr-DNA Complex | Measurement Technique |
---|---|---|---|
Helix Rise per Base Pair (Å) | 3.4 | 6.7 | X-ray Diffraction [1] |
Base Tilt Angle (°) | 6 | 35 ± 5 | Raman Spectroscopy [1] |
Helical Twist Reduction (°) | 0 | 26 | NMR & Gel Electrophoresis [2] [5] |
Binding Site Spacing (bp) | - | 4–5 | Fluorescence Quenching [2] |
EtBr exhibits strong binding pathway asymmetry:
EtBr binding strength varies with nucleic acid composition and conformation:
Table 2: Thermodynamic Binding Parameters of EtBr
Nucleic Acid Sequence | Association Constant (Ka, M⁻¹s⁻¹ ×10⁶) | Relative Affinity | Method |
---|---|---|---|
poly[d(A-T)] | 17.0 | High | Fluorescence Polarization [2] |
poly[d(G-C)] | 13.0 | Moderate | Stopped-Flow Kinetics [2] |
poly(A-U) | 0.059 | Low | Equilibrium Dialysis [2] |
Genomic DNA | 5.9–17.0 | Variable | Spectroscopic Titration [7] |
Beyond classical intercalation, EtBr engages nucleic acids through:
EtBr binding stabilizes duplex structures against thermal denaturation:
Intercalation significantly alters mechanical properties:
Table 3: Rigidification Effects on DNA Fragments in Agarose Gels
Fragment Size (kb) | Mobility Reduction (%) | Frictional Coefficient Increase (%) | Proposed Mechanism |
---|---|---|---|
0.5 | 4–6 | 10 | Local backbone distortion |
5.0 | 10–12 | 25 | Regional helix extension |
20.0 | 14–16 | 40 | Global persistence length increase |
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